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Compound of Interest

Compound Name:
2-(4-Chlorophenyl)-2-

methylpropanoyl chloride

CAS No.: 40919-11-7

Cat. No.: B3136058

Get Quote

Technical Monograph: 2-(4-Chlorophenyl)-2-
methylpropanoyl chloride
Optimizing the Gem-Dimethyl Motif in Pharmaceutical
Synthesis
Executive Summary
2-(4-Chlorophenyl)-2-methylpropanoyl chloride (CAS 40919-11-7) is a specialized acyl

chloride intermediate used primarily in the synthesis of pharmaceutical agents requiring a

metabolically stable lipophilic tail.[1] Structurally, it features a gem-dimethyl group adjacent to

the carbonyl, a design element often employed to block metabolic

-oxidation and increase the half-life of therapeutic compounds.

This guide details the physicochemical profile, synthesis protocols, and downstream

applications of this compound, specifically focusing on its role as an electrophile in Friedel-

Crafts acylations and nucleophilic substitutions.
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Chemical Identity & Physicochemical Profile[2][3][4]
[5][6]
This compound is the activated acid chloride derivative of 2-(4-chlorophenyl)-2-

methylpropanoic acid. Its reactivity is defined by the steric bulk of the gem-dimethyl group and

the electronic influence of the para-chloro substituent.

Table 1: Chemical Identifiers
Identifier Value

CAS Number 40919-11-7

IUPAC Name 2-(4-Chlorophenyl)-2-methylpropanoyl chloride

Synonyms -Dimethyl-4-chlorophenylacetyl chloride; 2-(4-

Chlorophenyl)isobutyryl chloride

Molecular Formula

SMILES CC(C)(C(=O)Cl)C1=CC=C(Cl)C=C1

InChI Key
DGMOBVGABMBZSB-UHFFFAOYSA-N

(Analogous base structure)

Table 2: Physical Properties
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Property Data / Estimate Context

Molecular Weight 217.09 g/mol -

Physical State Liquid or Low-Melting Solid

Typically a viscous liquid at

room temperature due to

disrupted crystal packing (vs.

parent acid).[1]

Boiling Point ~135–140 °C @ 15 mmHg

Predicted based on parent

acid BP (285°C @ 760

mmHg).

Density ~1.18 g/cm³

Estimated based on

chlorinated acyl chloride

analogs.

Solubility
DCM, THF, Toluene, Ethyl

Acetate

Reacts violently with water and

alcohols.

Stability Moisture Sensitive

Hydrolyzes to parent acid and

HCl upon exposure to moist

air.

Synthesis Protocol
Objective: Conversion of 2-(4-chlorophenyl)-2-methylpropanoic acid to the corresponding acid

chloride.

Mechanistic Pathway
The synthesis typically utilizes thionyl chloride (

) or oxalyl chloride. The gem-dimethyl group provides steric hindrance, often requiring catalytic
N,N-dimethylformamide (DMF) to form the reactive Vilsmeier-Haack intermediate, facilitating
the attack on the sterically crowded carbonyl.
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Figure 1: Activation of the sterically hindered carboxylic acid using thionyl chloride.

Experimental Procedure (Standard Protocol)
Note: All steps must be performed in a fume hood under an inert atmosphere (Nitrogen or

Argon).

Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar, reflux condenser, and a

drying tube (CaCl₂ or Drierite).

Charging: Add 2-(4-chlorophenyl)-2-methylpropanoic acid (10.0 g, 50 mmol) to the flask.

Solvent/Reagent: Add anhydrous Toluene (50 mL) followed by Thionyl Chloride (8.9 g, 75

mmol, 1.5 eq).

Catalysis: Add 2–3 drops of anhydrous DMF. Critical Step: DMF acts as a catalyst to

overcome the steric hindrance of the gem-dimethyl group.

Reaction: Heat the mixture to 70–80 °C for 3–5 hours. Monitor gas evolution (HCl/SO₂). The

reaction is complete when gas evolution ceases and the solution becomes homogeneous.

Workup:

Cool the reaction mixture to room temperature.

Remove excess thionyl chloride and toluene under reduced pressure (rotary evaporator).

Optional: Chase with fresh toluene (2x) to remove trace HCl.
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Purification: The crude acid chloride is typically pure enough for downstream applications.

For high purity, perform vacuum distillation (approx. 135°C @ 15 mmHg).

Applications in Drug Development
This compound serves as a "tail" unit in medicinal chemistry. The gem-dimethyl motif prevents

metabolic degradation (specifically

-oxidation) and locks the conformation of the side chain.

Key Reaction Pathways
The acid chloride is a versatile electrophile used to attach the 4-chlorophenyl-isobutyryl moiety

to various scaffolds.
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Figure 2: Divergent synthetic utility of the acid chloride in generating amides, ketones, and

esters.

Specific Use Cases
Friedel-Crafts Acylation:

Reacting CAS 40919-11-7 with benzene or substituted benzenes using

yields benzophenone derivatives.

Relevance: This chemistry is analogous to the synthesis of Fenofibrate intermediates,

although Fenofibrate utilizes a phenoxy-linker. The phenyl-linked analog (derived from this
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compound) is often explored in Fexofenadine analogs and antihistamine research to

modulate lipophilicity.

Amide Coupling:

Used to protect amines or introduce the lipophilic tail in peptidomimetics.

Note: Due to steric hindrance, acylation of bulky amines may require elevated

temperatures or stronger bases (e.g., NaH) compared to standard acyl chlorides.

Handling, Stability, and Safety (E-E-A-T)
Trustworthiness & Safety: As a Senior Application Scientist, I emphasize that this compound is

a corrosive lachrymator.

Hydrolysis Hazard: Reacts rapidly with atmospheric moisture to release HCl gas. Store

under inert gas (Ar/N₂) in a tightly sealed container.

Corrosivity: Causes severe skin burns and eye damage (GHS Category 1B).

Storage: Recommended storage at 2–8 °C to prevent slow degradation, though stable at

room temperature if strictly anhydrous.

Self-Validating Protocol Check:

If the liquid turns cloudy or develops a precipitate: Hydrolysis has occurred (formation of the

solid carboxylic acid). Redistill before use.

If reaction yields are low: Check the quality of the amine/alcohol scavenger (base). Pyridine

or Triethylamine must be dry.[2]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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